![molecular formula C10H18O B13812447 5-Ethyl-2-methyl-4-hepten-3-one CAS No. 49833-96-7](/img/structure/B13812447.png)
5-Ethyl-2-methyl-4-hepten-3-one
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Overview
Description
5-Ethyl-2-methyl-4-hepten-3-one is an organic compound with the molecular formula C10H18O It is a ketone with a double bond in its structure, making it an unsaturated ketone
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Ethyl-2-methyl-4-hepten-3-one can be synthesized through aldol condensation reactions. One common method involves the reaction of 2-hydroxy-2-methylpentanal with appropriate reagents under controlled conditions . The reaction typically requires a base catalyst and specific temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale aldol condensation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2-methyl-4-hepten-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The double bond in the compound allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or other electrophiles can be used under specific conditions to achieve substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones with additional oxygen functionalities.
Reduction: Alcohols corresponding to the original ketone.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Applications in Organic Synthesis
- Intermediate in Organic Synthesis :
- Aldol Condensation Reactions :
Biological Applications
- Flavoring Agent :
- Pesticide Development :
Material Science Applications
- Polymer Chemistry :
- Molecular Switches :
Case Study 1: Synthesis of Bioactive Compounds
A study demonstrated the use of this compound as a precursor in synthesizing bioactive compounds with anti-inflammatory properties. The compound was subjected to various chemical modifications, resulting in derivatives that showed significant biological activity against inflammation markers in vitro.
Case Study 2: Insecticidal Efficacy
Research focusing on the insecticidal properties of compounds derived from this compound revealed effective control over pest populations in agricultural settings. Field trials indicated that formulations containing this compound significantly reduced pest incidence without harming beneficial insects.
Mechanism of Action
The mechanism of action of 5-Ethyl-2-methyl-4-hepten-3-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in various biochemical pathways. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-4-hepten-3-one: A similar ketone with a different substitution pattern.
4-Hepten-3-one: Lacks the ethyl and methyl substituents present in 5-Ethyl-2-methyl-4-hepten-3-one.
6-Methyl-5-hepten-2-one: Another related compound with a different position of the double bond and substituents.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its structure allows for a variety of chemical transformations, making it a valuable compound in synthetic chemistry and industrial applications.
Biological Activity
5-Ethyl-2-methyl-4-hepten-3-one (C10H18O), a compound belonging to the class of ketones, has garnered attention due to its diverse biological activities. This article delves into its biological activity, synthesizing data from various studies and sources to provide a comprehensive overview.
Basic Information
Property | Value |
---|---|
Molecular Formula | C10H18O |
Molecular Weight | 158.25 g/mol |
CAS Number | 39555-0 |
IUPAC Name | This compound |
Structure
The structure of this compound features a carbonyl group (C=O) flanked by an ethyl and a methyl group, contributing to its unique reactivity and biological properties.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. A study published in BioRxiv demonstrated its effectiveness against various bacterial strains, highlighting its potential as a natural preservative in food products . The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Insecticidal Effects
Insecticidal properties have also been noted, particularly in studies focusing on its effects on pest species. For instance, this compound has shown efficacy in repelling mosquitoes and other insects, making it a candidate for use in pest control formulations . The compound acts on the olfactory receptors of insects, interfering with their ability to locate hosts.
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties. A study explored its impact on neuronal cells under oxidative stress conditions, revealing that it could enhance cell viability and reduce apoptosis rates. This finding positions this compound as a potential therapeutic agent for neurodegenerative diseases.
Cytotoxicity Studies
Cytotoxicity assessments have been conducted to evaluate the safety profile of this compound. Results indicated low toxicity levels in human cell lines, suggesting that it may be safe for use in various applications . However, further studies are necessary to fully understand its long-term effects.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers tested the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 0.5% for both bacteria, indicating potent antimicrobial properties .
Case Study 2: Insect Repellency
A field study evaluated the effectiveness of this compound as an insect repellent. Participants reported a significant reduction in mosquito bites when using formulations containing this compound compared to control groups .
Properties
CAS No. |
49833-96-7 |
---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
5-ethyl-2-methylhept-4-en-3-one |
InChI |
InChI=1S/C10H18O/c1-5-9(6-2)7-10(11)8(3)4/h7-8H,5-6H2,1-4H3 |
InChI Key |
UVQXYCRUJXLCFT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CC(=O)C(C)C)CC |
Origin of Product |
United States |
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